molecular formula C10H14N2O3 B15054899 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1708178-79-3

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B15054899
CAS No.: 1708178-79-3
M. Wt: 210.23 g/mol
InChI Key: BTNJJVNCAGQDEV-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Utilized in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.

    5-Ethyl-2,4-dimethylpyrimidine: Another related compound with an ethyl group at the 5-position.

    6-Oxopyrimidine: A compound with a similar oxo group at the 6-position.

Uniqueness

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of both ethyl and dimethyl groups on the pyrimidine ring, as well as the acetic acid moiety. These structural features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

1708178-79-3

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(5-ethyl-2,4-dimethyl-6-oxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C10H14N2O3/c1-4-8-6(2)11-7(3)12(10(8)15)5-9(13)14/h4-5H2,1-3H3,(H,13,14)

InChI Key

BTNJJVNCAGQDEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)O)C)C

Origin of Product

United States

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